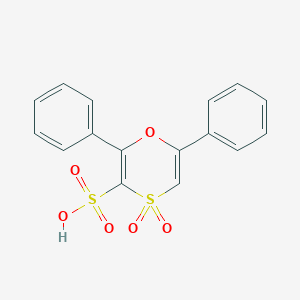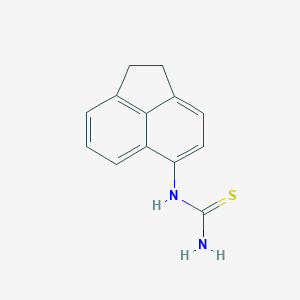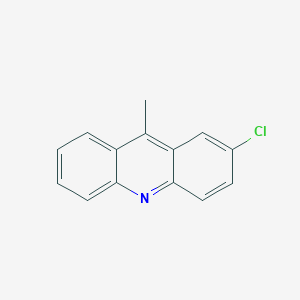
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD inhibitors are widely used in the synthesis of herbicides, fungicides, and insecticides. The compound has also shown promising results in the treatment of various diseases and disorders.
Mécanisme D'action
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one), which is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain in plants. By inhibiting 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor disrupts the photosynthetic process, leading to the death of the plant. In addition to its effects on plants, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been found to have neuroprotective effects in the brain.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has been found to have a range of biochemical and physiological effects. In plants, the compound inhibits the biosynthesis of plastoquinone, leading to the disruption of the photosynthetic process and the death of the plant. In the brain, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has been found to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has several advantages for use in lab experiments. The compound is readily available and relatively easy to synthesize. It is also highly effective in inhibiting the growth of plants, fungi, and insects, making it a valuable tool in agriculture. However, there are also some limitations to the use of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments. The compound is highly toxic and requires careful handling. It is also expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor, particularly in the treatment of diseases and disorders. Additionally, there is a need for further studies on the biochemical and physiological effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor, particularly in the brain. Finally, there is a need for research on the potential environmental impacts of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor, particularly its effects on non-target organisms.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the condensation of 2,4-dimethylbenzoyl chloride with 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain the final product. The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor is a complex process that requires expertise and careful handling of chemicals.
Applications De Recherche Scientifique
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been used in the synthesis of herbicides, fungicides, and insecticides. The compound has been found to be effective in inhibiting the growth of weeds, fungi, and insects, making it a valuable tool in agriculture. 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been studied for its potential use in the production of biofuels.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-13-8-10-16(11-9-13)19(24)17-18(15-6-4-3-5-7-15)22(12-14(2)23)21(26)20(17)25/h3-11,14,18,23-24H,12H2,1-2H3/b19-17+ |
Clé InChI |
DFWRTBHKCVCRKC-HTXNQAPBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)





![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)

